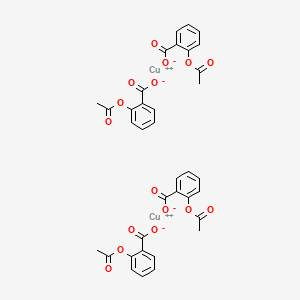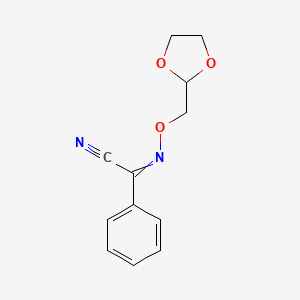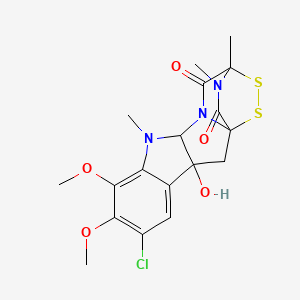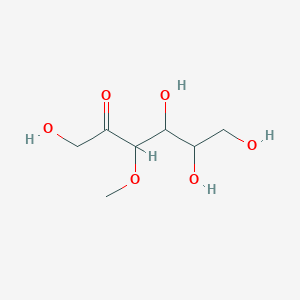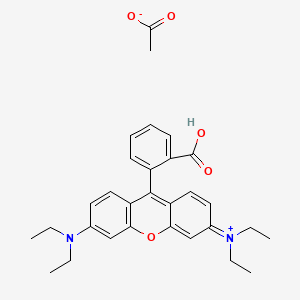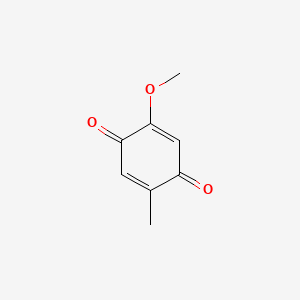
2-甲氧基-5-甲基-1,4-苯醌
描述
2-Methoxy-5-methyl-1,4-benzoquinone, also known as 2-MMB, is a type of quinone compound that has a wide variety of applications in the fields of science and medicine. It is a colorless, crystalline solid that is slightly soluble in water and has a melting point of about 97°C. It is an important intermediate in the synthesis of a variety of other compounds and has been used to study the effects of quinones on biological systems.
科学研究应用
合成方法学和环加成反应
1,4-苯醌,包括 2-甲氧基-5-甲基-1,4-苯醌,在自然界中普遍存在,可以通过多种策略合成 . 关于其合成方法学和环加成反应的最新进展已报道 .
计算化学和脉冲辐射分解研究
这些化合物一直是计算化学和脉冲辐射分解研究的主题 . 这使得可以更深入地了解它们的化学性质和行为。
生物学意义
1,4-苯醌在包括氧化磷酸化和电子传递在内的生物学功能中起着关键作用 . 它们作为电子传递剂在光合作用和呼吸作用等初级代谢过程中的作用对人类生命至关重要 .
药理学应用
许多以 1,4-苯醌为基本亚基的化学衍生物表现出突出的药理学应用,例如抗生素、抗肿瘤、抗疟疾、抗肿瘤、抗凝血和除草活性 .
合成有机化学
醌的广泛应用也体现在合成有机化学领域 . 它们用于合成各种有机化合物。
配位化学
从设计磁性材料和理解光物理性质的角度来看,醌的配位化学也非常丰富 .
气体传感器
MEH-PPV 可以通过旋涂与碳纳米管 (CNTs) 形成纳米复合材料,可用于 H2S 气体传感器 .
太阳能电池
它还可以用作导电聚合物,导致形成低成本无掺杂空穴传输材料 (HTM),用于制造功率效率为 9.65% 的钙钛矿太阳能电池 .
安全和危害
The safety data sheet for quinones indicates that they may form combustible dust concentrations in air and can cause skin irritation, serious eye irritation, and respiratory irritation . They are toxic if swallowed or inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .
作用机制
Mode of Action
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are electron carriers playing a role in photosynthesis . The mode of action of 2-Methoxy-5-methyl-1,4-benzoquinone involves the conversion of 2-methoxy-6-polyprenyl-1,4-benzoquinone (DDMQH 2) to 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone (DMQH 2) in the CoQ6 biosynthesis pathway .
Biochemical Pathways
The compound is involved in the CoQ6 biosynthesis pathway . This pathway is crucial for the production of Coenzyme Q, a vital component of the electron transport chain in mitochondria that plays a significant role in cellular respiration .
Pharmacokinetics
As a quinone, it is expected to have good bioavailability due to its lipophilic nature, which allows it to easily cross cell membranes .
Result of Action
The result of the action of 2-Methoxy-5-methyl-1,4-benzoquinone is the production of 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone (DMQH 2), a crucial intermediate in the CoQ6 biosynthesis pathway . This pathway is essential for the production of Coenzyme Q, which is involved in a variety of cellular processes, including energy production, antioxidant activity, and cell growth and maintenance .
Action Environment
The action of 2-Methoxy-5-methyl-1,4-benzoquinone, like other quinones, can be influenced by environmental factors. For instance, in aqueous solutions, quinones can interact with molecular oxygen to give rise to hydrogen peroxide, which, in the presence of iron, forms toxic hydroxyl radicals . This suggests that the action, efficacy, and stability of 2-Methoxy-5-methyl-1,4-benzoquinone could be influenced by factors such as the presence of oxygen and iron in its environment.
生化分析
Biochemical Properties
2-Methoxy-5-methyl-1,4-benzoquinone plays a crucial role in biochemical reactions, particularly in redox cycling. It interacts with several enzymes and proteins, including those involved in the electron transport chain. For instance, it is a substrate for enzymes like coenzyme Q5 methyltransferase, which catalyzes the methylation of 2-methoxy-6-polyprenyl-1,4-benzoquinone to form 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone . This interaction is essential for the biosynthesis of ubiquinone, a key component in cellular respiration.
Cellular Effects
2-Methoxy-5-methyl-1,4-benzoquinone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the redox state of cells, thereby impacting the activity of redox-sensitive transcription factors and enzymes. This compound can modulate the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Methoxy-5-methyl-1,4-benzoquinone exerts its effects through redox cycling. It can undergo reversible oxidation and reduction, allowing it to shuttle electrons between different protein complexes in biological membranes. This redox activity is crucial for its role as an electron carrier in the electron transport chain. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-5-methyl-1,4-benzoquinone can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under dry conditions but can degrade in the presence of moisture. Long-term exposure to 2-Methoxy-5-methyl-1,4-benzoquinone can lead to alterations in cellular redox states and metabolic activities .
Dosage Effects in Animal Models
The effects of 2-Methoxy-5-methyl-1,4-benzoquinone vary with different dosages in animal models. At low doses, it can enhance cellular respiration and energy production by facilitating electron transport. At high doses, it may induce oxidative stress and cause toxic effects, including cell death and tissue damage .
Metabolic Pathways
2-Methoxy-5-methyl-1,4-benzoquinone is involved in the biosynthesis of ubiquinone, a vital component of the electron transport chain. It interacts with enzymes such as coenzyme Q5 methyltransferase, which catalyzes its conversion to 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone. This conversion is essential for maintaining the proper function of the electron transport chain and cellular respiration .
Transport and Distribution
Within cells, 2-Methoxy-5-methyl-1,4-benzoquinone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular membranes, where it participates in electron transport. The compound’s distribution is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich regions of cells .
Subcellular Localization
2-Methoxy-5-methyl-1,4-benzoquinone is primarily localized in the mitochondrial inner membrane, where it plays a critical role in the electron transport chain. Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper integration into the mitochondrial membrane. This subcellular localization is crucial for its function as an electron carrier and its involvement in cellular respiration .
属性
IUPAC Name |
2-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVOAGLABGZRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210314 | |
| Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
614-13-1 | |
| Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxytoluquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Benzoquinone, 2-methoxy-5-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-5-METHYL-2,5-CYCLOHEXADIENE-1,4-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65F6O8111V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)
![1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1217827.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1217829.png)
![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)
